N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide is an organic compound that belongs to the class of sulfonamides. It features a sulfonamide functional group, which is characterized by the structure R−S(=O)₂−NR₂, where R represents organic groups. In this specific compound, the sulfonamide group is attached to an acetamide moiety, giving it unique chemical properties and potential biological activities. The trifluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
The chemical reactivity of N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide can be explored through various reactions typical for sulfonamides and amides:
Compounds containing sulfonamide groups are known for their diverse biological activities. N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide may exhibit:
The synthesis of N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide typically involves several steps:
N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide has potential applications in various fields:
Interaction studies involving N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide could focus on:
N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide can be compared with other similar compounds based on their structural features and biological activities:
| Compound Name | Structure | Key Features |
|---|---|---|
| Sulfanilamide | R−S(=O)₂−NH₂ | First sulfonamide antibiotic; broad-spectrum antimicrobial activity |
| Acetazolamide | R−S(=O)₂−NH−C(=O)CH₃ | Carbonic anhydrase inhibitor; used in glaucoma treatment |
| Furosemide | R−S(=O)₂−NH−C(=O)C₆H₄ | Loop diuretic; used for hypertension and edema |
N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide is unique due to its trifluoromethyl substitution on the phenyl ring, which may enhance its lipophilicity and alter its pharmacokinetic properties compared to traditional sulfonamides. This modification could lead to improved efficacy or reduced side effects in therapeutic applications.
By understanding these aspects of N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide, researchers can better explore its potential uses in medicine and other fields.
The structure-activity relationship (SAR) of N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide is governed by its dual functional groups: the sulfamoylacetamide core and the 3,4,5-trifluorophenyl substituent. The sulfonamide group (−S(=O)₂−N−) facilitates hydrogen bonding with biological targets, while the trifluorophenyl moiety enhances lipophilicity and electron-withdrawing effects, critical for membrane permeability and target affinity [4].
| Substituent Position | Functional Group | EC₅₀ (nM) | % Max Response |
|---|---|---|---|
| 2-Chlorophenyl | −Cl | 27 | 88.2 |
| 2-Fluorophenyl | −F | 206 | 91.7 |
| 3,4-Dichlorophenyl | −Cl | 0.66 | 102.3 |
Data adapted from sulfonamide SAR studies [2] [5].
Molecular docking simulations reveal that N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide adopts a conformation where the sulfamoyl group forms bifurcated hydrogen bonds with conserved residues (e.g., Asp158 and Tyr224 in carbonic anhydrase II) . The trifluorophenyl ring occupies hydrophobic pockets, with fluorine atoms engaging in orthogonal dipole interactions with backbone carbonyls.
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Density functional theory (DFT) calculations at the B3LYP/6-31G* level elucidate the electronic contributions of the trifluorophenyl group. The C−F bonds exhibit partial double-bond character (Wiberg bond index = 1.2), polarizing the aromatic ring and enhancing quadrupole interactions with π-stacking residues like Phe310.
N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide acts as a non-competitive inhibitor of steroid sulfatase (STS), forming a covalent adduct with the active-site serine via sulfamoyl transfer [3]. Kinetic modeling supports a two-step mechanism:
| Enzyme | Inhibition Type | $$ K_i $$ (nM) | $$ k_{\text{inact}} $$ (min⁻¹) |
|---|---|---|---|
| Steroid Sulfatase | Irreversible | 13.6 | 0.18 |
| Carbonic Anhydrase II | Competitive | 159 | − |
Data synthesized from irreversible inhibition studies [3] and mGlu₄ modulation [2].
Time-resolved molecular dynamics (MD) simulations over 200 ns trajectories demonstrate that the trifluorophenyl group induces conformational selection in target proteins. The ligand stabilizes a closed state of the mGlu₄ receptor’s Venus flytrap domain, increasing allosteric coupling efficacy by 40% compared to apo simulations [2].
Classical synthetic methodologies for sulfonamide synthesis have formed the foundation for accessing N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide and related compounds. The most widely employed classical approach involves the nucleophilic substitution reaction between amino compounds and sulfonyl chlorides in the presence of a base [1]. This methodology has attracted considerable attention due to its good reactivity and simplicity of protocols.
The fundamental reaction proceeds through a nucleophilic attack mechanism where the amine component attacks the electrophilic sulfur center of the sulfonyl chloride, resulting in the displacement of the chloride ion and formation of the sulfonamide bond. For N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide, this typically involves the reaction of 2-(3,4,5-trifluorophenyl)aniline with acetamidobenzenesulfonyl chloride under basic conditions [2].
A comprehensive analysis of classical approaches reveals several key methodologies that have been successfully applied to trifluorophenyl-containing sulfonamides. Flow-based technology has emerged as a particularly valuable classical approach, enabling the synthesis of sulfonamide libraries using sodium bicarbonate as base in a water/acetone/polyethylene glycol-400 solvent system [1]. This methodology provides excellent yields ranging from 80-95% and offers significant advantages for large-scale synthesis.
| Classical Approach | Key Reagents | Reaction Conditions | Yield Range | Advantages |
|---|---|---|---|---|
| Nucleophilic Substitution | Amine, Sulfonyl chloride, Base | 25-80°C, Basic conditions | 70-95% | Simple, well-established |
| Flow-Based Technology | Amine, Sulfonyl chloride, NaHCO₃, PEG-400 | Flow conditions, ambient temperature | 80-95% | Continuous process, scalable |
| Telescoped Synthesis | Alkyl halide, Rongalite, Oxidant | Sequential one-pot, room temperature | 70-88% | Efficient, minimal purification |
The mechanistic pathway for classical sulfonamide synthesis involves initial base-mediated deprotonation of the amine, followed by nucleophilic attack on the sulfonyl chloride. The reaction proceeds through a tetrahedral transition state, ultimately leading to the formation of the sulfonamide product with elimination of hydrochloric acid [1]. The presence of trifluoromethyl groups on the phenyl ring significantly influences the electronic properties of the system, typically enhancing the electrophilicity of the sulfur center and facilitating the nucleophilic substitution process.
Modern synthetic strategies for N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide have evolved to address the limitations of classical approaches while incorporating principles of green chemistry and process intensification. Microwave-assisted synthesis has emerged as a particularly powerful modern technique, offering rapid heating and enhanced reaction rates compared to conventional methods [3] [4].
Microwave-assisted synthesis enables the completion of sulfonamide formation reactions in 3-10 minutes under controlled temperature conditions of 80-200°C. The rapid heating provided by microwave irradiation leads to enhanced reaction kinetics and improved yields, typically ranging from 75-95% for trifluorophenyl-substituted sulfonamides [5]. The technology is particularly advantageous for the synthesis of complex sulfonamide derivatives where traditional heating methods may lead to decomposition or side reactions.
Continuous flow synthesis represents another significant advancement in modern sulfonamide synthesis methodologies. This approach provides precise control over reaction parameters, improved safety profiles, and enhanced scalability compared to batch processes [6] [7]. Flow chemistry systems enable residence times as short as 30 seconds to 10 minutes while maintaining excellent temperature control and achieving yields of 80-98%.
| Modern Strategy | Key Features | Typical Conditions | Yield Range | Sustainability Score |
|---|---|---|---|---|
| Microwave-Assisted | Rapid heating, enhanced rates | 200-300W, 3-10 min, 80-200°C | 75-95% | High |
| Continuous Flow | Precise control, improved safety | 30s-10min residence, controlled T | 80-98% | Very High |
| Electrochemical | Catalyst-free, environmentally friendly | Undivided cell, ambient conditions | 65-90% | Very High |
Electrochemical synthesis has gained significant attention as a modern approach for sulfonamide synthesis, offering catalyst-free and environmentally friendly reaction conditions [8] [9]. This methodology employs electrochemical generation of reactive species, eliminating the need for toxic catalysts and harsh oxidants. The approach is particularly well-suited for the synthesis of fluorinated sulfonamides, where traditional oxidative methods may lead to unwanted side reactions.
Photochemical activation routes represent an emerging modern strategy that utilizes visible light to activate sulfonamide formation reactions under mild conditions [10]. These methods typically operate at room temperature and demonstrate excellent functional group tolerance, making them particularly suitable for complex molecular architectures containing sensitive functional groups.
Green chemistry principles have been extensively applied to the synthesis of N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide, focusing on atom economy, safer solvents, renewable feedstocks, and energy efficiency [11] [12]. The implementation of these principles has resulted in more sustainable and environmentally benign synthetic processes.
Atom economy represents a crucial green chemistry principle that has been successfully applied to sulfonamide synthesis. Direct amination reactions that minimize by-product formation have been developed, achieving atom economies exceeding 90% in some cases [13]. Sulfonyl fluoride activation methods exemplify this approach, where the only by-product is hydrogen fluoride, which can be readily neutralized and disposed of safely.
The use of safer solvents has been extensively investigated in sulfonamide synthesis, with water-based reactions and ionic liquids showing particular promise [14] [15]. Aqueous sulfonamide synthesis protocols using polyethylene glycol-400 as a co-solvent have eliminated the need for toxic organic solvents while maintaining excellent reaction efficiency [3]. These systems demonstrate reduced environmental impact and improved safety profiles compared to traditional organic solvent-based methods.
| Green Chemistry Principle | Application | Environmental Impact | Industrial Applicability |
|---|---|---|---|
| Atom Economy | Direct amination reactions | 60-80% waste reduction | High - scalable processes |
| Safer Solvents | Water-based reactions, ionic liquids | Eliminated toxic solvents | Medium - process optimization needed |
| Energy Efficiency | Microwave heating, ambient temperature | 70-90% energy savings | High - cost savings |
Energy efficiency has been achieved through the implementation of microwave-assisted synthesis and ambient temperature reaction conditions. Microwave heating enables 3-minute reaction times compared to several hours required by conventional heating methods, resulting in energy savings of 70-90% [3] [4]. These improvements are particularly significant for industrial applications where energy costs constitute a major economic factor.
Catalytic processes have been developed to reduce metal waste and enable catalyst recycling. Copper-catalyzed three-component coupling reactions have been designed with recyclable catalyst systems, reducing the environmental impact of transition metal usage [16]. These approaches demonstrate the potential for sustainable large-scale synthesis of complex sulfonamide derivatives.
Scale-up of N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide synthesis from laboratory to commercial scale presents several critical challenges and considerations. Heat transfer efficiency represents a primary concern, as the exothermic nature of sulfonamide formation reactions can lead to thermal runaway at larger scales [6] [17].
At laboratory scale (1-100g), excellent heat transfer control is achieved through standard glassware and uniform heating methods. However, as the scale increases to pilot scale (1-10kg) and commercial scale (>100kg), heat transfer becomes increasingly challenging due to decreased surface-to-volume ratios and potential for hot spot formation [18]. Specialized reactor designs with enhanced heat exchange capabilities are required to maintain consistent reaction temperatures.
Mass transfer limitations become increasingly significant at larger scales, particularly for heterogeneous reaction systems. The high surface-to-volume ratio achieved at laboratory scale facilitates rapid mass transfer, but this efficiency decreases substantially at commercial scale [17]. Effective agitation systems and residence time distribution control become critical for maintaining reaction selectivity and yield.
| Scale-up Parameter | Laboratory Scale | Pilot Scale | Commercial Scale | Critical Success Factors |
|---|---|---|---|---|
| Heat Transfer | Excellent control | Good control, hot spots possible | Challenging, requires design | Reactor design, cooling systems |
| Mass Transfer | High surface-to-volume ratio | Moderate efficiency | May become limiting | Agitation, residence time distribution |
| Process Control | Manual monitoring | Automated systems | Full automation required | Instrumentation, data management |
Equipment design considerations become increasingly complex at larger scales, requiring transition from standard laboratory glassware to specialized reactors with custom heat exchangers and advanced process control systems [19]. Material selection becomes critical due to the corrosive nature of some reagents and the need for long-term reliability under industrial operating conditions.
Economic factors shift significantly during scale-up, with equipment costs becoming dominant at commercial scale compared to material costs at laboratory scale. Process optimization becomes essential to achieve acceptable economic returns, requiring detailed analysis of reaction kinetics, thermodynamics, and process efficiency [19].
Novel synthetic pathways for N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide have emerged from advances in synthetic methodology and the development of new reaction paradigms. Electrochemical sulfonamide synthesis represents a particularly promising novel approach that eliminates the need for toxic catalysts while providing environmentally benign reaction conditions [8] [9].
Electrochemical methods utilize the direct electrochemical generation of reactive species at electrode surfaces, enabling sulfonamide formation through controlled electron transfer processes. These approaches have demonstrated excellent compatibility with fluorinated substrates and achieve yields of 65-85% under mild reaction conditions [8]. The methodology offers significant advantages for industrial applications due to its scalability and reduced environmental impact.
Mechanochemical ball-mill synthesis has emerged as a solvent-free approach for sulfonamide synthesis, utilizing mechanical energy to drive chemical transformations [12]. This methodology enables rapid reaction times of 30-60 minutes while achieving yields of 70-90% without the use of organic solvents. The approach is particularly well-suited for the synthesis of solid-state pharmaceutical intermediates.
| Novel Pathway | Innovation Aspect | Key Advantages | Future Potential |
|---|---|---|---|
| Electrochemical | Catalyst-free, environmentally benign | No toxic catalysts, scalable | High - industrial growth |
| Mechanochemical | Solvent-free, sustainable | Energy efficient, rapid | Medium - specialized applications |
| Photochemical | Mild conditions, visible light | Room temperature, functional group tolerance | Very High - sustainable methods |
Photochemical activation routes utilizing visible light have been developed for sulfonamide synthesis under exceptionally mild conditions. These methods operate at room temperature and demonstrate excellent functional group tolerance, making them particularly suitable for complex molecular architectures [10]. The approach shows very high future potential as sustainable synthetic methods continue to gain importance in pharmaceutical manufacturing.
C-H functionalization methods have been developed to enable direct sulfonamide formation from simple aromatic precursors, eliminating the need for pre-functionalized starting materials [1]. These approaches offer significant advantages in terms of atom economy and step economy, providing direct access to complex sulfonamide structures with reduced synthetic steps.
Synthetic analogues and structural derivatives of N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide have been extensively studied to understand structure-activity relationships and optimize pharmaceutical properties. Fluorine substitution patterns, particularly the 3,4,5-trifluorophenyl motif, have been shown to significantly influence lipophilicity, metabolic stability, and biological activity [21].
The synthesis of fluorinated analogues typically employs direct fluorination methods or fluorinated building blocks as starting materials. The incorporation of multiple fluorine atoms, as in the 3,4,5-trifluorophenyl system, requires careful control of reaction conditions to achieve selectivity and avoid over-fluorination [22]. Yields for fluorinated analogues typically range from 55-80% due to the challenging nature of fluorination reactions.
Methyl group variations have been explored to modulate lipophilicity and steric interactions. Methylation reactions using methyl boronic acids or traditional methylation reagents have been successfully applied to generate diverse analogues with yields ranging from 70-90% . The regioselectivity of methylation represents a key challenge, requiring careful selection of reaction conditions and protecting group strategies.
| Structural Modification | Synthetic Approach | Expected Properties | Yield Range |
|---|---|---|---|
| Fluorine Substitution | Direct fluorination, fluorinated building blocks | Increased lipophilicity, enhanced stability | 55-80% |
| Methyl Group Variations | Methylation reactions, methyl boronic acids | Moderate lipophilicity, steric effects | 70-90% |
| Halogen Substitutions | Halogenation, halogenated precursors | Variable lipophilicity, electronic effects | 60-85% |
Halogen substitutions (chlorine, bromine, iodine) have been systematically investigated to tune electronic properties and binding interactions. These modifications typically achieve yields of 60-85% using established halogenation methodologies [24]. The choice of halogen significantly influences the electronic properties of the sulfonamide, with heavier halogens providing increased lipophilicity and altered binding modes.
Methoxy group incorporation has been explored to introduce hydrogen bonding capabilities and improve aqueous solubility. Methoxylation reactions using methoxy-substituted reagents achieve yields of 65-85% but require careful attention to the potential for demethylation under reaction conditions [25]. The electron-donating properties of methoxy groups can significantly influence the reactivity and biological activity of the resulting sulfonamides.
Detailed reaction mechanism studies have been conducted to understand the fundamental processes governing the synthesis of N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide. The predominant mechanism for classical sulfonamide synthesis involves nucleophilic substitution (SN2) at the sulfur center, with the reaction proceeding through a tetrahedral transition state [1] [26].
Kinetic studies have revealed that the reaction follows second-order kinetics, being first-order in both the amine and sulfonyl chloride components. The rate-determining step involves the nucleophilic attack of the amine on the sulfur center, with activation energies typically ranging from 15-25 kcal/mol [1]. The presence of electron-withdrawing trifluoromethyl groups enhances the electrophilicity of the sulfur center, leading to increased reaction rates.
Lewis acid activation mechanisms have been extensively studied for sulfonyl fluoride-based synthesis. The coordination of Lewis acids such as calcium triflimide increases the electrophilicity of the sulfur center, facilitating nucleophilic attack by amines [13]. NMR complexation studies have provided evidence for the formation of Lewis acid-substrate complexes, with kinetic analysis revealing first-order behavior in substrate concentration and saturation kinetics in Lewis acid concentration.
| Mechanism Type | Rate-Determining Step | Kinetic Order | Activation Energy | Stereochemical Outcome |
|---|---|---|---|---|
| Nucleophilic Substitution | Nucleophilic attack on sulfur | Second order | 15-25 kcal/mol | Retention at sulfur |
| Lewis Acid Activation | Complex formation | First order in substrate | 10-20 kcal/mol | Retention at sulfur |
| Radical-Mediated | Radical generation | Complex kinetics | 12-22 kcal/mol | Racemization possible |
Radical-mediated coupling mechanisms have been identified in oxidative synthesis approaches. These pathways involve single electron transfer processes leading to the formation of sulfonyl and amino radicals, which subsequently couple to form the sulfonamide product [27]. ESR spectroscopy and radical trapping experiments have provided evidence for the involvement of radical intermediates, with complex kinetics reflecting the multiple elementary steps involved in radical chain processes.